Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[321]octane-2-carboxylate is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system, such as a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivities, ensuring the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
2-Azabicyclo[3.2.1]octanes: These nitrogen-containing heterocycles have significant potential in drug discovery and serve as key synthetic intermediates.
The uniqueness of Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[32
Properties
Molecular Formula |
C14H15N2NaO4 |
---|---|
Molecular Weight |
298.27 g/mol |
IUPAC Name |
sodium;(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C14H16N2O4.Na/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2,(H,17,18);/q;+1/p-1/t11-,12+;/m1./s1 |
InChI Key |
WMJQXLGGFODMFW-LYCTWNKOSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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